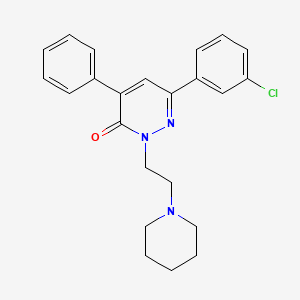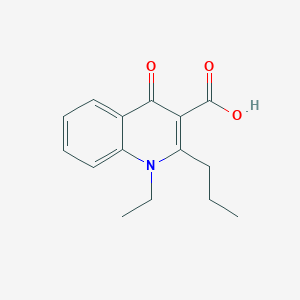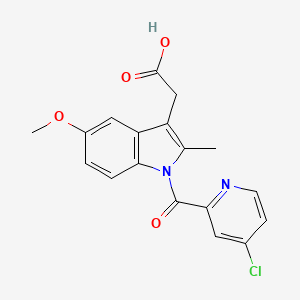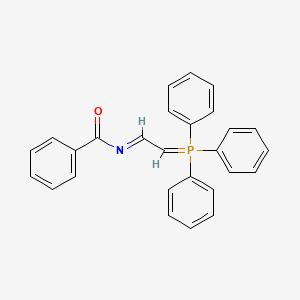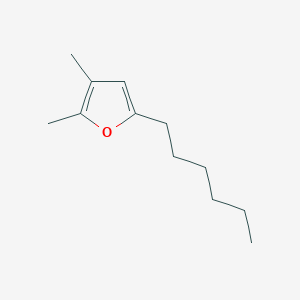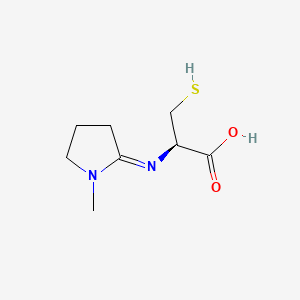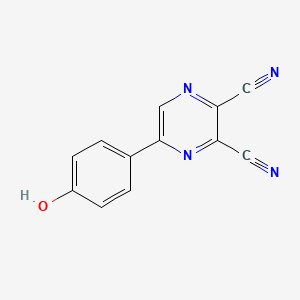
6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyrazine-2,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-HYDROXYPHENYL)PYRAZINE-2,3-DICARBONITRILE is a nitrogen-containing heterocyclic compound It is known for its unique structure, which includes a pyrazine ring substituted with a hydroxyl group and two cyano groups
Métodos De Preparación
The synthesis of 5-(4-HYDROXYPHENYL)PYRAZINE-2,3-DICARBONITRILE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base can yield the desired pyrazine derivative. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
5-(4-HYDROXYPHENYL)PYRAZINE-2,3-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides.
Aplicaciones Científicas De Investigación
5-(4-HYDROXYPHENYL)PYRAZINE-2,3-DICARBONITRILE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photoredox catalysts.
Mecanismo De Acción
The mechanism of action of 5-(4-HYDROXYPHENYL)PYRAZINE-2,3-DICARBONITRILE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar compounds to 5-(4-HYDROXYPHENYL)PYRAZINE-2,3-DICARBONITRILE include other pyrazine derivatives such as:
5-HYDROXYPYRAZINE-2,3-DICARBONITRILE: Lacks the phenyl group but shares the core pyrazine structure.
2,3-DICYANO-5-HYDROXYPYRAZINE: Similar structure but different substitution pattern.
PYRAZINE-2,3-DICARBONITRILE: Lacks the hydroxyl and phenyl groups. The uniqueness of 5-(4-HYDROXYPHENYL)PYRAZINE-2,3-DICARBONITRILE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
67823-04-5 |
|---|---|
Fórmula molecular |
C12H6N4O |
Peso molecular |
222.20 g/mol |
Nombre IUPAC |
5-(4-hydroxyphenyl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C12H6N4O/c13-5-10-11(6-14)16-12(7-15-10)8-1-3-9(17)4-2-8/h1-4,7,17H |
Clave InChI |
BTJWDHJYDNXASV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN=C(C(=N2)C#N)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



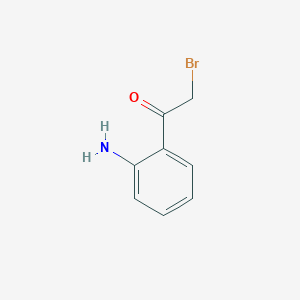
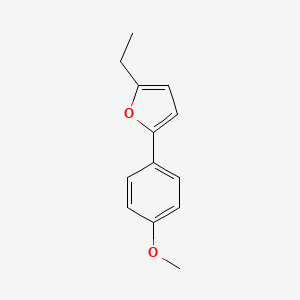
![1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one](/img/structure/B12903689.png)
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
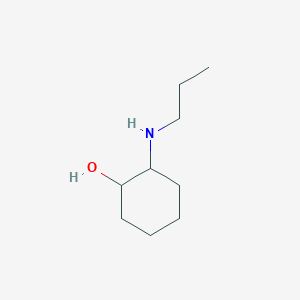
![5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903698.png)
